molecular formula C17H13ClN2S B11520727 Thiazolo[3,2-a]benzimidazole, 3-(4-chlorophenyl)-6,7-dimethyl-

Thiazolo[3,2-a]benzimidazole, 3-(4-chlorophenyl)-6,7-dimethyl-

Cat. No.: B11520727
M. Wt: 312.8 g/mol
InChI Key: TYSVBQQAMKKCQC-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE is a heterocyclic compound that belongs to the class of thiazolobenzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused to a benzimidazole ring, with a 4-chlorophenyl group and two methyl groups attached at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde and acetone under acidic conditions. The reaction is carried out in the presence of a catalyst such as polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as employing eco-friendly solvents and recyclable catalysts, is also gaining traction in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound is known to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROPHENYL)-6,7-DIMETHYL[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOLE is unique due to the presence of the 4-chlorophenyl group and the specific positioning of the methyl groups, which contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H13ClN2S

Molecular Weight

312.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C17H13ClN2S/c1-10-7-14-15(8-11(10)2)20-16(9-21-17(20)19-14)12-3-5-13(18)6-4-12/h3-9H,1-2H3

InChI Key

TYSVBQQAMKKCQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=CSC3=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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